molecular formula C10H6F3NO3S B1452325 Isoquinolin-8-yl trifluoromethanesulfonate CAS No. 1086392-54-2

Isoquinolin-8-yl trifluoromethanesulfonate

Cat. No. B1452325
M. Wt: 277.22 g/mol
InChI Key: MWALAZWDGYMEJY-UHFFFAOYSA-N
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Description

Isoquinolin-8-yl trifluoromethanesulfonate is a chemical compound with the molecular formula C10H6F3NO3S . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of Isoquinolin-8-yl trifluoromethanesulfonate can be represented by the SMILES notation: O=S(=O)(OC1=C2\\N=CC=C\\C2=C\\C=C\\1)C(F)(F)F . The InChI representation is InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-8-5-1-3-7-4-2-6-14-9(7)8/h1-6H .


Physical And Chemical Properties Analysis

Isoquinolin-8-yl trifluoromethanesulfonate has a molecular weight of 277.22 g/mol . Its exact mass and monoisotopic mass are 277.00204871 g/mol . It has a complexity of 390 and a topological polar surface area of 64.6 Ų . It has 0 hydrogen bond donors and 7 hydrogen bond acceptors .

Scientific Research Applications

Catalysis in Organic Synthesis

Isoquinolin-8-yl trifluoromethanesulfonate is used as a catalyst in organic synthesis. It is particularly effective in the cyclization of various organic compounds. For instance, silver trifluoromethanesulfonate is known to efficiently catalyze the cyclization of 2-alkynylbenzaldoxime derivatives into isoquinoline-N-oxides, providing a direct and mild route to this skeleton (Yeom, Kim, & Shin, 2008).

Synthesis of Isoquinoline and Beta-Carboline Derivatives

The compound facilitates the conversion of amides into isoquinoline and beta-carboline derivatives. This process is notable for its mild electrophilic amide activation and short reaction times, even with nonactivated and halogenated phenethylene derived amides (Movassaghi & Hill, 2008).

Development of Isoquinoline-based Alkaloids

Isoquinolin-8-yl trifluoromethanesulfonate is used in synthesizing isoquinoline-based polycyclic lactams, such as isoindoloisoquinolinones. This synthesis is significant for the pharmaceutical industry, especially in the development of various alkaloids (Selvakumar et al., 2015).

In Molecular Synthesis and Reactivity Studies

The compound finds application in molecular synthesis and reactivity studies. For example, propyne iminium trifluoromethanesulfonates react with isoquinoline to form various isoquinolinium salts, which are useful in understanding molecular interactions and synthesis pathways (Kratzer, Steinhauser, & Maas, 2014).

Role in Developing DNA-Interactive Agents

Isoquinolin-8-yl trifluoromethanesulfonate is utilized in the development of new ring systems that can interact with DNA. This application is critical in the field of medicinal chemistry, particularly in the development of anticancer and other therapeutic agents (Mingoia, 2001).

Use in Negishi Coupling for Drug Synthesis

The compound is instrumental in the Negishi coupling process, a key step in the synthesis of certain drug substances, such as B-Raf kinase inhibitors (Denni-Dischert et al., 2006).

Future Directions

While specific future directions for Isoquinolin-8-yl trifluoromethanesulfonate are not available, research in the field of isoquinolones is active. Advances in the construction of the isoquinolone ring and the development of new synthetic methods are areas of ongoing research .

properties

IUPAC Name

isoquinolin-8-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F3NO3S/c11-10(12,13)18(15,16)17-9-3-1-2-7-4-5-14-6-8(7)9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWALAZWDGYMEJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901180056
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-8-yl trifluoromethanesulfonate

CAS RN

1086392-54-2
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 8-isoquinolinyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901180056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Chen, X Zhang, M Wang, J Peng, Y Zhou… - Journal of Materials …, 2019 - pubs.rsc.org
… The reaction of PIQ with trifluoromethanesulfonic anhydride gave 7-cyano-3,6-dimethyl-1-(piperidin-1-yl)isoquinolin-8-yl trifluoromethanesulfonate (3) in 80.5% yield. IQ-TPA and IQ-PC …
Number of citations: 42 pubs.rsc.org
H Morita, Y Tomizawa, J Deguchi, T Ishikawa… - Bioorganic & medicinal …, 2009 - Elsevier
Cassiarin A 1, a tricyclic alkaloid, isolated from the leaves of Cassia siamea (Leguminosae), shows powerful antimalarial activity against Plasmodium falciparum in vitro as well as P. …
Number of citations: 40 www.sciencedirect.com

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